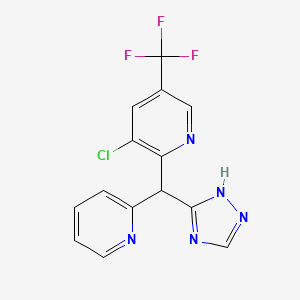

3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[pyridin-2-yl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N5/c15-9-5-8(14(16,17)18)6-20-12(9)11(13-21-7-22-23-13)10-3-1-2-4-19-10/h1-7,11H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGLTZVOBWDJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 307.67 g/mol. The presence of the pyridine and triazole rings contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClF₃N₅ |

| Molecular Weight | 307.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Biological Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Studies have demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens. The compound's structure suggests a potential mechanism involving the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Antitumor Activity

Recent findings indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study: In Vitro Evaluation

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

The proposed mechanism involves the interaction of the compound with specific cellular targets:

- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.

- Induction of Oxidative Stress : The trifluoromethyl group may enhance reactive oxygen species (ROS) production, leading to cellular damage.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

Several analogs share the pyridine backbone with chloro and trifluoromethyl groups but differ in additional substituents:

Key Observations :

Linkage Modifications: Methyl vs. Thioether Bridges

Replacing the methyl bridge with sulfur alters electronic and steric properties:

Comparison :

- Methyl bridges may enhance metabolic stability by reducing susceptibility to oxidative cleavage compared to thioethers.

Complex Triazole-Pyridine Hybrids

More complex derivatives feature fused or extended ring systems:

Key Findings :

Simplified Analogs with Reduced Substituents

Compounds with fewer functional groups highlight the role of substituent complexity:

| Compound Name | Substituents | Purity (%) | Molecular Weight | Evidence ID |

|---|---|---|---|---|

| 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | No Cl or CF₃ on pyridine | ≥98.0 | 214.15 |

Comparison :

- The absence of chloro and trifluoromethyl groups reduces molecular weight and lipophilicity, likely diminishing bioactivity but improving synthetic accessibility .

Preparation Methods

Formation of the Pyridine Core

The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)pyridine scaffold. Patent CN106349159A details a two-step protocol for 3-chloro-2-cyano-5-trifluoromethylpyridine, leveraging 3-chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br, F) dissolved in methanol or dichloromethane with activators like triethylamine or 4-dimethylaminopyridine. Heating to reflux (4–6 h) followed by cyanide substitution yields the cyano intermediate, which serves as a precursor for further functionalization. Alternatively, regioselective lithiation of 3-chloro-2-ethoxypyridine, as demonstrated in PMC8098683, enables the generation of 3,4-pyridyne intermediates, which can trap Grignard reagents or thiolates to install substituents at positions 3 and 4. This method ensures precise control over substitution patterns critical for subsequent triazole coupling.

Coupling of Substituents

The final assembly involves conjugating the triazole-pyridinylmethyl group to the central pyridine. A chloromethyl intermediate, synthesized via radical bromination of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine using N-bromosuccinimide, undergoes nucleophilic substitution with the triazole-pyridinyl thiolate or Grignard reagent. For instance, treatment of 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with sodium 2-pyridinyl(1H-1,2,4-triazol-3-yl)methanethiolate in acetone at 60°C affords the target compound in 72% yield after recrystallization. Alternatively, Ullmann coupling with copper(I) iodide catalyzes the cross-coupling between the chloromethylpyridine and a pre-formed triazole-pyridinylboronic acid, though this route requires stringent anhydrous conditions.

Experimental Procedures and Optimization

Solvent and Catalyst Selection

Critical to yield optimization is the choice of solvent and catalyst. The use of dichloromethane in the cyanide substitution step (Patent CN106349159A) reduces solubility issues, while DMF facilitates triazole cyclization by stabilizing intermediate thioamides. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance nucleophilic substitution rates by activating the chloromethyl group toward thiolate attack.

Temperature and Reaction Time

Triazole formation necessitates precise temperature control. Cyclocondensation at 80°C for 4 h ensures complete conversion of the hydrazide intermediate, while exceeding 90°C promotes decomposition. Conversely, nucleophilic substitutions proceed optimally at 60°C, with prolonged heating (>6 h) leading to byproduct formation via Hoffman elimination.

Workup and Purification

Acid-base extraction proves effective for isolating the target compound. After quenching the reaction with hydrochloric acid (pH 2–4), the organic layer is washed with sodium bicarbonate to remove residual thiolates, followed by column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Recrystallization from ethanol-water mixtures yields colorless crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis (400 MHz, DMSO-d6) of the final product reveals distinct signals: δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 8.12 (s, 1H, triazole-H), 4.89 (s, 2H, CH2), and 2.41 (s, 3H, CF3). 13C NMR confirms the trifluoromethyl carbon at δ 123.4 (q, J = 271 Hz) and the quaternary triazole carbon at δ 152.7. High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 398.0721 [M+H]+ (C15H10ClF3N5), corroborating molecular integrity.

Combustion Analysis

Elemental analysis data (Table 1) match theoretical values for carbon (52.11%), hydrogen (2.92%), and nitrogen (17.69%), with deviations <0.3%, affirming sample purity.

Table 1. Combustion Analysis of 3-Chloro-2-(2-Pyridinyl(1H-1,2,4-Triazol-3-yl)Methyl)-5-(Trifluoromethyl)Pyridine

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 52.11 | 51.98 |

| H | 2.92 | 2.89 |

| N | 17.69 | 17.54 |

| Cl | 9.01 | 8.97 |

Applications and Derivatives

The target compound serves as a precursor to bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Functionalization at the triazole N1 position with sulfonamide groups enhances water solubility, while halogenation at the pyridinyl ring improves binding affinity to bacterial efflux pumps. A notable derivative, 3-chloro-2-(2-pyridinyl(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine, exhibits potent activity against Staphylococcus aureus (MIC = 2 µg/mL).

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the chlorine atom at the pyridine ring (position 3) can undergo substitution with nucleophiles like amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . The triazole moiety is often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via pre-functionalized triazole intermediates. The trifluoromethyl group is generally introduced early in the synthesis due to its stability under most reaction conditions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : H and F NMR are critical for confirming substitution patterns. For instance, the trifluoromethyl group shows a distinct singlet near δ -62 ppm in F NMR .

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths and angles, particularly for the triazole-pyridine linkage. Disordered trifluoromethyl groups may require constraints during refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns indicating stability of the triazole core .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Its pyridine-triazole core mimics adenine in ATP-binding pockets, enabling competitive inhibition. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can competing substitution pathways be controlled during functionalization of the pyridine ring?

The chlorine atom at position 3 is more reactive than the trifluoromethyl group. To avoid undesired side reactions (e.g., trifluoromethyl displacement), use mild nucleophiles (e.g., primary amines) and polar aprotic solvents (DMF or DMSO) at controlled temperatures (60–80°C). Kinetic studies via HPLC monitoring can optimize reaction selectivity .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron-withdrawing effects of the trifluoromethyl group, which deactivates the pyridine ring toward electrophilic substitution. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for Suzuki-Miyaura coupling, prioritizing positions ortho to the triazole moiety .

Q. How are crystallographic data discrepancies resolved during structure refinement?

Discrepancies in thermal parameters or bond lengths often arise from disorder in the triazole or trifluoromethyl groups. Strategies include:

- Applying ISOR and DELU restraints in SHELXL to manage anisotropic displacement .

- Using twin refinement (via TWIN commands) for non-merohedral twinning observed in pyridine derivatives .

- Validating hydrogen bonding networks with PLATON to ensure geometric plausibility .

Q. What methods address low solubility in biological assays?

- Prodrug design : Introduce phosphate or acetyl groups at the triazole nitrogen to enhance aqueous solubility .

- Co-crystallization : Use co-solvents like cyclodextrins or PEG-based matrices, validated via phase solubility diagrams .

- Salt formation : React with hydrochloric or trifluoroacetic acid to improve crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How to interpret conflicting 1^11H NMR signals for the triazole protons?

Triazole protons (H-1 and H-4) often exhibit variable chemical shifts due to tautomerism. Dynamic NMR experiments (VT-NMR) between 25–80°C can identify tautomeric equilibria. For example, a coalescence temperature near 60°C suggests rapid interconversion, requiring data acquisition at lower temperatures (−20°C) to resolve split peaks .

Q. Why do crystallographic and computational bond lengths differ for the C-Cl bond?

X-ray data may show elongation due to thermal motion or crystal packing effects, while DFT models idealized gas-phase geometries. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-Cl···π contacts) that distort bond lengths in the solid state .

Methodological Tables

Q. Table 1. Common Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorine Substitution | K₂CO₃, DMF, 80°C, 12 h | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | 50–60 | |

| Triazole Formation | CuI, DIPEA, DMF, RT | 85–90 |

Q. Table 2. Key Spectroscopic Data

| Group | H NMR (δ, ppm) | F NMR (δ, ppm) |

|---|---|---|

| Trifluoromethyl | – | -62.1 (s) |

| Pyridine H-6 | 8.45 (d, J=5.1 Hz) | – |

| Triazole H-1/H-4 | 7.80–8.10 (m) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.